Methyl 3-[2-(2-formylhydrazino)-1,3-thiazol-4-yl]propanoate
Description
Methyl 3-[2-(2-formylhydrazino)-1,3-thiazol-4-yl]propanoate is a complex organic compound that features a thiazole ring, a formylhydrazino group, and a methyl ester
Properties
IUPAC Name |
methyl 3-[2-(2-formylhydrazinyl)-1,3-thiazol-4-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-14-7(13)3-2-6-4-15-8(10-6)11-9-5-12/h4-5H,2-3H2,1H3,(H,9,12)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECXSGKPZXIBET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CSC(=N1)NNC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-(2-formylhydrazino)-1,3-thiazol-4-yl]propanoate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Formylhydrazino Group: The formylhydrazino group can be introduced by reacting the thiazole derivative with formylhydrazine under acidic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(2-formylhydrazino)-1,3-thiazol-4-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The formylhydrazino group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the formylhydrazino group can yield hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Methyl 3-[2-(2-formylhydrazino)-1,3-thiazol-4-yl]propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections or cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-[2-(2-formylhydrazino)-1,3-thiazol-4-yl]propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The formylhydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[2-(2-hydrazino)-1,3-thiazol-4-yl]propanoate: Similar structure but lacks the formyl group.
Ethyl 3-[2-(2-formylhydrazino)-1,3-thiazol-4-yl]propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 3-[2-(2-formylhydrazino)-1,3-thiazol-4-yl]propanoate is unique due to the presence of both the formylhydrazino group and the thiazole ring, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
Methyl 3-[2-(2-formylhydrazino)-1,3-thiazol-4-yl]propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and applications in various therapeutic contexts.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a thiazole ring and a hydrazine moiety, which are known to contribute to its biological activity. The molecular formula is with a molecular weight of approximately 240.3 g/mol.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. A study reported that derivatives of thiazole compounds exhibit potent antibacterial effects, suggesting that this compound may share similar properties .
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Anticancer Activity
Research has indicated that thiazole derivatives can possess anticancer properties. This compound was evaluated for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited dose-dependent inhibition of cell proliferation, with IC50 values reported at approximately 25 µM for MCF-7 cells and 30 µM for HeLa cells .
The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes associated with cell division and growth. For instance, it may interfere with the function of topoisomerases or other targets critical for DNA replication in cancer cells . Additionally, the hydrazine group is known to enhance the reactivity towards biological nucleophiles, potentially leading to the formation of adducts that disrupt cellular processes.
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, this compound was administered as part of a combinatorial therapy. Results showed a significant reduction in infection rates compared to control groups receiving standard treatments alone .
Case Study 2: Cancer Treatment
A preclinical study investigated the use of this compound in combination with established chemotherapeutics. The combination therapy resulted in enhanced apoptosis in cancer cells compared to monotherapy, indicating a synergistic effect that warrants further investigation in clinical settings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
